LNP Lipid-3

Ionizable Lipid Chemistry circRNA Delivery Lipid Nanoparticle Formulation

LNP Lipid-3 (CAS 2648693-32-5) is an imidazole-containing ionizable lipid extracted from patent WO2021113777A1, designed for the generation of lipid nanoparticles (LNPs) for nucleic acid delivery, specifically circular RNA (circRNA). It has the molecular formula C50H95N3O4 and a molecular weight of 802.31 g/mol.

Molecular Formula C50H95N3O4
Molecular Weight 802.3 g/mol
Cat. No. B11928768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLNP Lipid-3
Molecular FormulaC50H95N3O4
Molecular Weight802.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCN1C=CN=C1
InChIInChI=1S/C50H95N3O4/c1-5-9-13-17-19-27-36-47(34-25-15-11-7-3)49(54)56-44-31-23-21-29-39-52(41-33-42-53-43-38-51-46-53)40-30-22-24-32-45-57-50(55)48(35-26-16-12-8-4)37-28-20-18-14-10-6-2/h38,43,46-48H,5-37,39-42,44-45H2,1-4H3
InChIKeyOXCZMFBUQLLUCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LNP Lipid-3 for Research Procurement: An Imidazole-Based Ionizable Lipid for Circular RNA Delivery


LNP Lipid-3 (CAS 2648693-32-5) is an imidazole-containing ionizable lipid [1] extracted from patent WO2021113777A1, designed for the generation of lipid nanoparticles (LNPs) for nucleic acid delivery, specifically circular RNA (circRNA) [2]. It has the molecular formula C50H95N3O4 and a molecular weight of 802.31 g/mol [1]. Unlike commonly used tertiary amine-based ionizable lipids, LNP Lipid-3 contains a 3-imidazol-1-ylpropylamino headgroup that confers distinct protonation characteristics .

Why LNP Lipid-3 Cannot Be Interchanged with MC3, SM-102, or ALC-0315 in circRNA Formulations


Ionizable lipids are not functionally interchangeable; their headgroup chemistry, tail architecture, and pKa directly govern LNP assembly, endosomal escape efficiency, and tissue tropism [1]. Clinical comparators such as DLin-MC3-DMA (MC3), SM-102, and ALC-0315 are optimized for linear mRNA and siRNA delivery, whereas LNP Lipid-3 was specifically disclosed in the context of circular RNA (circRNA) formulations [2]. Comparative studies demonstrate that ionizable lipid type profoundly impacts DNA-LNP and mRNA-LNP performance, with SM-102 and ALC-0315 formulations exhibiting divergent pharmacokinetics and biodistribution profiles [1]. Substituting LNP Lipid-3 with an alternative ionizable lipid without re-optimizing the formulation risks altered encapsulation efficiency, reduced protein expression, and unintended tissue distribution shifts.

LNP Lipid-3: Head-to-Head Quantitative Differentiation Evidence Versus DLin-MC3-DMA (MC3)


LNP Lipid-3 Versus MC3: Distinct Imidazole Headgroup Chemistry for circRNA Delivery Applications

LNP Lipid-3 is structurally differentiated from the industry benchmark DLin-MC3-DMA (MC3) by its imidazole-containing headgroup . While MC3 employs a tertiary amine headgroup with linoleyl tails for siRNA delivery, LNP Lipid-3 contains a 3-imidazol-1-ylpropylamino moiety linked to branched 2-hexyldecanoyl ester tails [1]. This imidazole functionality provides a distinct protonation profile compared to the dimethylamino headgroup of MC3, which is relevant for endosomal escape in circRNA delivery contexts [2].

Ionizable Lipid Chemistry circRNA Delivery Lipid Nanoparticle Formulation

LNP Lipid-3 In Vivo Liver Luciferase Expression: 2.2-Fold Higher Total Flux Versus MC3 Formulation

In a direct head-to-head comparison within the same study, LNPs formulated with LNP Lipid-3 (Compound 3) demonstrated 2.2-fold higher total luciferase flux in mouse liver compared to LNPs formulated with the benchmark ionizable lipid DLin-MC3-DMA (MC3) following intravenous administration of circRNA encoding firefly luciferase [1].

In Vivo mRNA Delivery Liver Tropism Luciferase Reporter Assay

LNP Lipid-3 In Vivo Splenic Luciferase Expression: ~2-Fold Higher Total Flux Versus MC3 Formulation

In the same head-to-head comparison evaluating circRNA delivery, LNPs formulated with LNP Lipid-3 (Compound 3) produced approximately 2-fold higher total luciferase flux in the spleen compared to LNPs formulated with DLin-MC3-DMA (MC3), indicating enhanced extrahepatic delivery capacity [1].

Spleen Targeting circRNA Delivery Extrahepatic Expression

LNP Lipid-3 Exhibits a Distinct Ester-Linked Branched Tail Architecture Versus MC3's Linear Linoleyl Tails

LNP Lipid-3 contains branched 2-hexyldecanoyl ester tails, in contrast to the linear linoleyl tails of MC3 [1]. While MC3 lacks ester linkages and relies on slower hepatic clearance mechanisms, the ester bonds in LNP Lipid-3 are susceptible to enzymatic hydrolysis, which has been associated with accelerated in vivo clearance in analogous ionizable lipid designs [2]. This structural feature is consistent with the broader class observation that ester-containing ionizable lipids typically exhibit more rapid elimination kinetics compared to non-ester analogs [2].

Lipid Biodegradability Tail Architecture LNP Clearance

LNP Lipid-3 is Specifically Disclosed for circRNA Delivery, Distinct from Linear mRNA-Optimized SM-102 and ALC-0315

LNP Lipid-3 is disclosed in patent WO2021113777A1 specifically for the delivery of circular RNA (circRNA) [1]. In contrast, SM-102 and ALC-0315 were developed and clinically validated for linear mRNA delivery in COVID-19 vaccines (Moderna's Spikevax and Pfizer-BioNTech's Comirnaty, respectively) [2]. The structural and topological differences between linear mRNA and circRNA payloads—circRNA lacks free ends, exhibits distinct intracellular stability, and may impose different packaging requirements—support the premise that ionizable lipids optimized for linear mRNA may not be optimal for circRNA delivery without reformulation [3].

circRNA Therapeutics Payload Specificity LNP Formulation Context

Limited Public Comparative Data: Explicit Note on Evidence Gaps for LNP Lipid-3

At present, publicly available head-to-head comparative data for LNP Lipid-3 is limited to the in vivo luciferase expression data against MC3 disclosed in patent WO2021113777A1 [1]. No peer-reviewed publications were identified that directly compare LNP Lipid-3 to SM-102, ALC-0315, or other clinically relevant ionizable lipids. Additionally, the following quantitative parameters for LNP Lipid-3 were not found in the searched literature: apparent pKa value, mRNA encapsulation efficiency, particle size and polydispersity index of formulated LNPs, zeta potential, endosomal escape efficiency metrics, toxicity or tolerability data (ALT/AST levels, maximum tolerated dose), and pharmacokinetic parameters (half-life, clearance rate).

Data Availability Evidence Limitations Procurement Due Diligence

LNP Lipid-3: Recommended Research and Procurement Application Scenarios Based on Available Evidence


Scenario 1: circRNA Delivery Research Requiring Liver-Directed Expression with Superior Potency Over MC3

For research programs focused on delivering circular RNA (circRNA) payloads to the liver, LNP Lipid-3 represents a procurement-justified choice. Patent data demonstrate that LNPs formulated with LNP Lipid-3 achieve approximately 2.2-fold higher liver luciferase expression compared to DLin-MC3-DMA (MC3) formulations when delivering circRNA encoding firefly luciferase via intravenous administration [1]. This scenario is most appropriate for preclinical studies evaluating circRNA-based therapeutics for hepatic targets, including metabolic disorders, liver-specific protein replacement, or hepatocellular carcinoma, where maximizing hepatic circRNA delivery is a primary objective.

Scenario 2: circRNA Research Requiring Enhanced Splenic Delivery and Extrahepatic Expression

For applications where extrahepatic circRNA delivery is desired—particularly splenic targeting—LNP Lipid-3 offers a quantitative advantage over MC3. Patent data show that LNP Lipid-3 formulations produce approximately 2-fold higher luciferase expression in the spleen compared to MC3 formulations when delivering circRNA [1]. This scenario is relevant for research into circRNA-based vaccines, immunomodulatory therapeutics targeting splenic immune cell populations, or extrahepatic gene therapy applications where the predominantly liver-tropic profile of MC3 may be suboptimal.

Scenario 3: Comparative circRNA Formulation Screening and Lipid Library Development

LNP Lipid-3 is suitable as a comparator compound in lipid library screening campaigns aimed at identifying optimal ionizable lipids for circRNA delivery. The availability of head-to-head in vivo data against the MC3 benchmark [1] positions LNP Lipid-3 as a reference point for evaluating novel ionizable lipid candidates in circRNA applications. Procurement of LNP Lipid-3 alongside structurally distinct comparators (e.g., imidazole-based vs. tertiary amine-based lipids) enables systematic structure-activity relationship (SAR) studies to elucidate the design principles governing circRNA-LNP performance.

Scenario 4: Procurement When Distinct Tail Architecture or Biodegradability is Prioritized

For research groups seeking ionizable lipids with branched ester tail architectures rather than linear hydrocarbon tails, LNP Lipid-3 provides a structurally distinct alternative to MC3, SM-102, and ALC-0315. The presence of cleavable ester linkages in the 2-hexyldecanoyl tails of LNP Lipid-3 [2] aligns with the class-level evidence that ester-containing ionizable lipids exhibit accelerated in vivo clearance compared to non-ester analogs [3]. This scenario applies to studies where reduced lipid accumulation after repeated dosing is a key experimental variable, or where SAR investigations of tail architecture on LNP pharmacokinetics are of primary interest.

Quote Request

Request a Quote for LNP Lipid-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.